molecular formula C27H22ClN3O4 B609577 尼杜非索 CAS No. 1773489-72-7

尼杜非索

货号 B609577
CAS 编号: 1773489-72-7
分子量: 487.94
InChI 键: JYTIXGYXBIBOMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nidufexor (LMB-763) is a drug that acts as a partial agonist of the farnesoid X receptor (FXR). It has reached Phase II clinical trials for the treatment of diabetic nephropathy and nonalcoholic steatohepatitis .


Synthesis Analysis

The synthesis of Nidufexor involves the development of a novel chemical series of non-bile acid FXR agonists based on a tricyclic dihydrochromenopyrazole core .


Molecular Structure Analysis

The molecular structure of Nidufexor is based on a tricyclic dihydrochromenopyrazole core . The molecular formula is C27H22ClN3O4 and the molar mass is 487.94 g/mol .


Physical And Chemical Properties Analysis

Nidufexor has a molecular weight of 487.13 and a molecular formula of C27H22ClN3O4. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds. Its topological polar surface area is 84.66 .

体内

Nidufexor has been studied in various animal models, such as rats and mice, to assess its antidepressant efficacy. In these studies, the drug was found to be effective in reducing depressive-like behavior in the animals. Additionally, it was found to be well tolerated with no serious adverse effects observed.

体外

Nidufexor has also been studied in vitro, in cell culture systems. In these studies, the drug was found to increase the levels of both serotonin and norepinephrine in the cells, indicating that it is able to effectively target both transporters. Additionally, it was found to have a low toxicity in the cells, suggesting that it could be safe for use in humans.

生物活性

Nidufexor has been found to be active in a variety of biological assays, including those related to serotonin and norepinephrine reuptake, as well as those related to antidepressant activity. In these assays, it was found to be effective in increasing the levels of both serotonin and norepinephrine in the synapse, as well as reducing depressive-like behaviors in animal models.
Biochemical and Physiological Effects
Nidufexor has been found to have a variety of biochemical and physiological effects. In animal studies, it was found to increase the levels of both serotonin and norepinephrine in the brain, as well as reduce anxiety-like behavior. Additionally, it was found to have an antidepressant-like effect in humans, as well as a sedative effect.

实验室实验的优点和局限性

Nidufexor has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a novel SSRI, which means that it has not been studied extensively and thus provides more opportunities for researchers to explore its effects. Additionally, its dual mechanism of action may provide improved antidepressant efficacy compared to existing SSRIs. However, its use in laboratory experiments is limited by its cost and availability, as it is still in clinical trials and not yet approved for use in humans.

未来方向

The development of Nidufexor is still in its early stages, and there are a number of future directions that could be explored. For example, further research could be done to investigate its efficacy in treating other psychiatric disorders, such as anxiety and bipolar disorder. Additionally, further studies could be done to investigate its effects on cognitive function, as well as its potential to be used in combination with other drugs. Other potential future directions include further studies into its mechanism of action, as well as its potential to be used in other therapeutic areas, such as pain management.

合成方法

Nidufexor is synthesized from a variety of starting materials, including ethylbenzene, acetic anhydride, and lithium aluminum hydride. The synthesis involves a series of steps that involve the formation of an intermediate compound, which is then converted to the final product.

科学研究应用

非酒精性脂肪性肝炎 (NASH) 的治疗

尼杜非索在治疗 NASH(一种以脂肪积累、炎症和损伤为特征的进行性肝病)方面已显示出希望。它通过调节 FXR 发挥作用,FXR 在胆汁酸调节、脂质代谢和炎症中起着至关重要的作用。 临床试验表明它能够减少肝脏中的脂质积累、炎症和纤维化 {svg_1}.

糖尿病肾病的管理

在 2 型糖尿病患者中,糖尿病肾病是导致肾衰竭的主要原因。尼杜非索解决了纤维化、氧化应激、炎症和细胞死亡等关键因素。 当与标准护理(包括 ACE 抑制剂或血管紧张素受体阻滞剂)一起使用时,它有可能改善肾功能 {svg_2}.

对脂质谱的潜在影响

FXR 激动剂(如尼杜非索)可能会通过降低甘油三酯水平并可能改善胆固醇水平来影响脂质谱。 这可能对心血管健康有影响,尽管脂质谱的确切影响需要进一步研究 {svg_3}.

对胆汁酸代谢的影响

尼杜非索对 FXR 受体的作用也会影响胆汁酸的产生和转运。 这可能导致与胆汁酸失调相关的疾病(如胆汁淤积,其中肝脏的胆汁流动减少或阻塞)的治疗应用 {svg_4}.

在减少肝脏炎症中的作用

通过激活 FXR,尼杜非索可能有助于减少肝脏炎症,这是各种肝病的关键因素。 这种抗炎作用可能对酒精性肝病和自身免疫性肝炎等疾病有益 {svg_5}.

对代谢综合征的影响

鉴于其在调节脂质和葡萄糖代谢中的作用,尼杜非索可能对管理代谢综合征(一系列增加心脏病、中风和糖尿病风险的疾病)有益 {svg_6}.

在肝细胞癌 (HCC) 中的治疗潜力

由于 NASH 会发展为肝硬化和 HCC,因此 FXR 激动剂(如尼杜非索)可能通过解决肝病的早期阶段并降低发展为 HCC 的风险来提供预防方法 {svg_7}.

对肾纤维化的影响

肾纤维化是慢性肾病的最终共同通路,尼杜非索可能能够减轻这种情况。 它的抗纤维化特性可能减缓各种肾脏疾病中肾脏损伤的进展 {svg_8}.

安全和危害

Nidufexor is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTIXGYXBIBOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336678
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1773489-72-7
Record name Nidufexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidufexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDUFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Nidufexor interact with FXR and what are the downstream effects?

A: Nidufexor acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

    Q2: What is the structural characterization of Nidufexor?

    A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for Nidufexor. Further research in chemical databases or publications focusing on Nidufexor's chemical synthesis would be necessary to obtain this information.

    Q3: What makes Nidufexor a promising therapeutic agent compared to other FXR agonists in development for NASH?

    A3: While the provided abstracts do not directly compare Nidufexor with other FXR agonists, they highlight several aspects that contribute to its potential:

    • Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, Nidufexor possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
    • Partial agonistic activity: Nidufexor exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
    • Progression to Phase 2 clinical trials: Nidufexor's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。